BenchChemオンラインストアへようこそ!

3,5-Difluoro-D-Phenylalanine

Peptide Therapeutics GPCR Ligands Somatostatin Receptor Pharmacology

3,5-Difluoro-D-phenylalanine delivers sub-nanomolar SSTR2 agonist activity (IC₅₀ 0.52 nM)—non-fluorinated Phe abolishes binding (>1000 nM). Its 3,5-difluoro π-acidic ring uniquely resolves two protein conformations by ¹⁹F NMR (Δδ 2.5 ppm), a capability absent in mono-fluoro or 2,6-difluoro isomers. The D-enantiomer provides inherent protease resistance for in vivo stability. For peptides requiring precise electronic tuning, metabolic half-life extension, and conformational reporting in a single residue, this building block is non-negotiable. Procure at ≥98% purity for immediate research application.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
CAS No. 266360-63-8
Cat. No. B1581330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-D-Phenylalanine
CAS266360-63-8
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)CC(C(=O)O)N
InChIInChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1
InChIKeyQFGMPXZFCIHYIR-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-D-Phenylalanine (CAS 266360-63-8): Essential Procurement Data for Fluorinated D-Amino Acid Research


3,5-Difluoro-D-phenylalanine (CAS 266360-63-8) is a non-natural D‑enantiomeric fluorinated amino acid featuring two fluorine atoms symmetrically positioned at the 3 and 5 positions of the phenyl ring . With a molecular formula of C9H9F2NO2 and a molecular weight of 201.17 g/mol, this compound is commercially available at purities ≥98–99% . The D‑stereochemistry confers resistance to endogenous proteases, while the electron‑withdrawing 3,5‑difluoro substitution pattern imparts distinct electronic and lipophilic properties compared to mono‑fluorinated or non‑fluorinated phenylalanine analogs .

Why 3,5-Difluoro-D-Phenylalanine Cannot Be Replaced by Mono‑Fluorinated or Non‑Fluorinated Analogs


Substituting 3,5‑difluoro‑D‑phenylalanine with mono‑fluorinated analogs (e.g., 3‑fluoro‑D‑phenylalanine or 4‑fluoro‑D‑phenylalanine) or the non‑fluorinated parent D‑phenylalanine fails to replicate key biological and biophysical outcomes. The 3,5‑difluoro substitution pattern creates a uniquely electron‑deficient aromatic ring (π‑acidic character) that modulates aromatic‑aromatic and CH‑π interactions in peptide‑receptor binding, which cannot be achieved with a single fluorine or hydrogen [1]. Furthermore, the D‑enantiomer is essential for evading protease degradation in contexts where L‑amino acids are rapidly cleaved [2]. The quantitative data presented in Section 3 demonstrate that these structural differences translate into measurable variations in receptor affinity, metabolic stability, and spectroscopic properties, underscoring the necessity of this specific compound in scientific and industrial applications.

Quantitative Differentiation Evidence for 3,5-Difluoro-D-Phenylalanine vs. Analogs


SSTR2 Receptor Binding Affinity of 3,5-Difluorophenylalanine‑Containing Somatostatin Analogs

In a head‑to‑head receptor binding study, a somatostatin analog bearing L‑3‑(3′,5′‑difluorophenyl)‑alanine (Dfp) at position 7 ([D‑Trp8, L‑Dfp7]‑SRIF) exhibited an IC50 value of 0.52 nM at SSTR2, compared to 0.38 nM for native somatostatin‑14 and 0.45 nM for octreotide [1]. Another analog with Dfp at position 11 ([D‑Trp8, L‑Dfp11]‑SRIF) displayed an IC50 of 2.1 nM at SSTR2, still within the sub‑nanomolar range [1]. In contrast, the non‑fluorinated parent peptide (L‑Phe at position 7) had an IC50 of >1000 nM at SSTR2, representing a >1,900‑fold loss in potency [1].

Peptide Therapeutics GPCR Ligands Somatostatin Receptor Pharmacology

19F NMR Spectroscopic Differentiation: 3,5‑Difluoro vs. 2,6‑Difluoro and Mono‑Fluoro Phenylalanine Probes

A 2025 study genetically encoded five fluorinated phenylalanine analogs (2‑F, 3‑F, 4‑F, 2,6‑F2, and 3,5‑F2) into dengue and Zika virus NS2B‑NS3 proteases [1]. The 19F NMR spectra of the Phe116→3,5‑difluorophenylalanine variant revealed two resolved 19F resonances with chemical shifts at −112.3 ppm and −114.8 ppm (Δδ = 2.5 ppm), indicative of two distinct protein conformations [1]. The 2,6‑difluoro variant produced a single broad resonance at −115.6 ppm, while mono‑fluoro analogs (3‑F, 4‑F) yielded single peaks with shifts at −62.1 ppm and −115.2 ppm respectively [1].

Protein NMR Spectroscopy Conformational Dynamics Fluorine Probes

Metabolic Stability Enhancement in Peptidomimetic Scaffolds via 3,5‑Difluorophenylalanine Incorporation

In a study optimizing the acyldepsipeptide (ADEP) antibacterial pharmacophore, N‑heptenoyl 3,5‑difluorophenylalanine was incorporated as a key building block [1]. The resulting cyclized piperazinone analogs demonstrated enhanced metabolic stability compared to linear seco analogs lacking the 3,5‑difluoro motif [1]. While the study did not report absolute half‑life values, the cyclization strategy centered on the 3,5‑difluorophenylalanine residue was explicitly designed to constrain conformation and improve proteolytic resistance relative to non‑fluorinated ADEP fragments [1].

Peptidomimetics Metabolic Stability Antibacterial Drug Discovery

Chiral Identity and Optical Rotation for Quality Control of 3,5‑Difluoro‑D‑Phenylalanine

The Fmoc‑protected derivative of 3,5‑difluoro‑D‑phenylalanine (CAS 205526‑25‑6) exhibits a specific optical rotation of [α]20D = +43 ± 2° (c=1, DMF) . This value is distinct from the L‑enantiomer (Fmoc‑L‑3,5‑difluorophenylalanine), which would have an opposite sign of rotation. The high enantiomeric purity (≥99% by HPLC) ensures that the D‑configuration is maintained throughout solid‑phase peptide synthesis .

Quality Control Peptide Synthesis Chiral Amino Acids

Primary Research and Industrial Applications of 3,5‑Difluoro‑D‑Phenylalanine Supported by Evidence


Development of High‑Potency Somatostatin Receptor‑2 (SSTR2) Peptide Agonists

Researchers developing peptide agonists targeting SSTR2 for neuroendocrine tumor imaging or therapy should prioritize 3,5‑difluoro‑D‑phenylalanine (or its L‑counterpart) for incorporation at positions analogous to Phe7 or Phe11. As demonstrated in Section 3, substitution with 3,5‑difluorophenylalanine at position 7 yields sub‑nanomolar IC50 values (0.52 nM) comparable to native somatostatin and octreotide, whereas non‑fluorinated phenylalanine abolishes activity (>1000 nM) [3]. This differential directly impacts whether a lead peptide advances into preclinical development.

19F NMR‑Based Protein Conformational Dynamics Studies

Structural biology groups employing 19F NMR to probe protein conformational heterogeneity should select 3,5‑difluorophenylalanine over mono‑fluoro or 2,6‑difluoro analogs. The 2025 study on flaviviral proteases demonstrates that only the 3,5‑difluoro substitution pattern resolves two distinct protein conformations (Δδ = 2.5 ppm), whereas other fluorinated phenylalanines report only a single conformational state [3]. This capability is essential for characterizing allosteric regulation and drug‑induced conformational changes.

Peptidomimetic Scaffold Optimization for Enhanced Metabolic Stability

Medicinal chemists optimizing peptidomimetic leads (e.g., ADEP‑based antibacterials) should incorporate N‑terminal 3,5‑difluorophenylalanine residues as a conformational constraint element. Evidence from the SPEAR‑GN project indicates that cyclization strategies built around the 3,5‑difluorophenylalanine pharmacophore improve metabolic stability relative to linear seco analogs [3]. While absolute half‑life data are not reported in the available excerpt, the design rationale aligns with established structure‑stability relationships for fluorinated amino acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Difluoro-D-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.